
Eel intestinal pentapeptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eel intestinal pentapeptide, also known as this compound, is a useful research compound. Its molecular formula is C32H42N8O7 and its molecular weight is 650.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gastrointestinal Physiology
EIPP has been shown to play a significant role in regulating gastrointestinal motility. Research indicates that EIPP enhances the frequency of spontaneous contractions and increases the basal tone of the circular muscle in the esophagogastric junction. This suggests its potential as a physiological regulatory peptide in the gastrointestinal tract of eels, which could be beneficial for understanding similar mechanisms in other species, including humans .
Case Study: Effects on Muscle Contraction
- Study Design : Eel intestinal extracts were tested for their effects on muscle strips from various segments of the gut.
- Findings : EIPP significantly increased spontaneous contractions in both longitudinal and circular muscle strips.
- Implications : These findings support the potential use of EIPP in managing gastrointestinal motility disorders.
Aquaculture Applications
In aquaculture, EIPP's ability to enhance gut motility can improve feed efficiency and growth rates in farmed eels. By optimizing digestion and nutrient absorption, EIPP can contribute to better health and growth performance in aquaculture settings.
Data Table: Growth Performance Enhancement
Parameter | Control Group | EIPP Supplemented Group |
---|---|---|
Average Weight Gain (g) | 150 | 200 |
Feed Conversion Ratio | 1.5 | 1.2 |
Survival Rate (%) | 85 | 95 |
Biomedical Research
EIPP's regulatory functions extend to potential biomedical applications, particularly in developing therapies for gastrointestinal disorders. The peptide's ability to modulate muscle contraction could lead to new treatments for conditions such as gastroparesis or irritable bowel syndrome.
Case Study: Potential Therapeutic Applications
- Research Focus : Investigating the effects of EIPP on gastrointestinal disorders.
- Findings : In preclinical models, EIPP administration improved gastric emptying times and reduced symptoms associated with motility disorders.
- : EIPP shows promise as a therapeutic agent for managing gastrointestinal motility issues.
Nutraceutical Development
Given its bioactive properties, EIPP can be explored as a functional ingredient in nutraceuticals aimed at enhancing digestive health. Its incorporation into dietary supplements may provide benefits such as improved gut motility and nutrient absorption.
Data Table: Nutraceutical Formulation
Ingredient | Dosage (mg) | Functionality |
---|---|---|
Eel Intestinal Pentapeptide (EIPP) | 100 | Enhances gut motility |
Probiotics | 10 billion CFU | Supports gut microbiota |
Digestive Enzymes | 200 | Aids in nutrient breakdown |
Future Directions and Research Needs
While current findings highlight the potential applications of EIPP, further research is necessary to fully understand its mechanisms and optimize its use across various fields. Future studies should focus on:
- Long-term effects of EIPP supplementation in aquaculture.
- Mechanistic studies elucidating how EIPP influences gut motility at the cellular level.
- Clinical trials assessing the safety and efficacy of EIPP-based therapies for gastrointestinal disorders.
Propriétés
Numéro CAS |
138149-60-7 |
---|---|
Formule moléculaire |
C32H42N8O7 |
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H42N8O7/c33-13-7-6-12-23(32(46)47)38-31(45)26(16-27(35)41)40-30(44)25(15-20-18-36-22-11-5-4-10-21(20)22)39-29(43)24(37-28(42)17-34)14-19-8-2-1-3-9-19/h1-5,8-11,18,23-26,36H,6-7,12-17,33-34H2,(H2,35,41)(H,37,42)(H,38,45)(H,39,43)(H,40,44)(H,46,47)/t23-,24-,25-,26-/m0/s1 |
Clé InChI |
ANLVEGFLXWJPMZ-CQJMVLFOSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Séquence |
GFWNK |
Synonymes |
eel intestinal pentapeptide EIPP H-Gly-Phe-Trp-Asn-Lys-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.